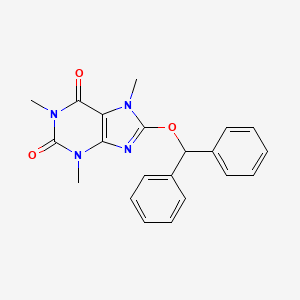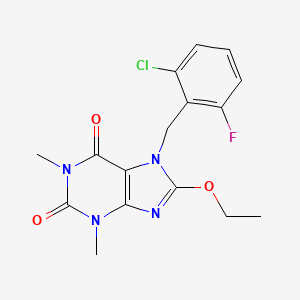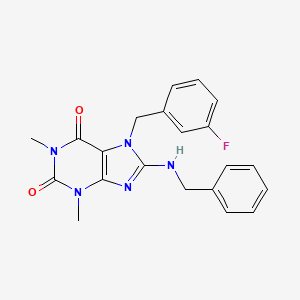
8-(diphenylmethoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
説明
8-(diphenylmethoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione, commonly known as DPMX, is a chemical compound with potential applications in scientific research. DPMX is a purine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. In
作用機序
DPMX exerts its effects by binding to the adenosine A1 receptor and preventing the binding of adenosine, which is the natural ligand for this receptor. This results in a decrease in the activity of the receptor and a downstream effect on various physiological processes. DPMX has also been shown to have some activity at other adenosine receptor subtypes, although its potency at these receptors is lower than at the A1 receptor.
Biochemical and Physiological Effects:
DPMX has a range of biochemical and physiological effects, many of which are related to its activity at the adenosine A1 receptor. DPMX has been shown to inhibit the release of neurotransmitters such as acetylcholine and dopamine, which are involved in cognitive processes such as learning and memory. DPMX has also been shown to have anti-inflammatory effects, which may be related to its activity at the adenosine A2A receptor. Additionally, DPMX has been shown to have analgesic effects in animal models of pain, suggesting that it may have potential as a therapeutic agent for pain management.
実験室実験の利点と制限
One of the main advantages of using DPMX in laboratory experiments is its high potency and selectivity for the adenosine A1 receptor. This makes it a valuable tool for studying the role of this receptor in various biological processes. Additionally, DPMX is relatively stable and can be stored for extended periods of time without degradation. However, one limitation of using DPMX is that it is not very water-soluble, which can make it difficult to administer in some experimental settings. Additionally, DPMX has relatively low bioavailability, which may limit its usefulness in some applications.
将来の方向性
There are many potential future directions for research involving DPMX. One area of interest is in the development of novel therapeutics for pain management based on the analgesic effects of DPMX. Another area of interest is in the study of the adenosine A1 receptor and its role in various physiological processes. Additionally, there may be potential applications for DPMX in the treatment of inflammatory disorders and cognitive dysfunction. Further research is needed to fully explore the potential of DPMX in these and other areas.
科学的研究の応用
DPMX has been used in scientific research to study a variety of biological processes. One of the main applications of DPMX is in the study of adenosine receptors, which are involved in a range of physiological processes such as sleep, inflammation, and pain. DPMX is a potent antagonist of the adenosine A1 receptor, making it a valuable tool for studying the role of this receptor in various biological processes.
特性
IUPAC Name |
8-benzhydryloxy-1,3,7-trimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-23-16-18(24(2)21(27)25(3)19(16)26)22-20(23)28-17(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHLBPOINAUFFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1OC(C3=CC=CC=C3)C4=CC=CC=C4)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B3534614.png)
![2,6-dichloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3534629.png)
![N~2~-(4-bromophenyl)-N~1~-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3534636.png)
![5-{[2,5-dimethyl-1-(1-naphthyl)-1H-pyrrol-3-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B3534649.png)

![N-(3-acetylphenyl)-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B3534660.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3534661.png)
![1-{N-(3,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide](/img/structure/B3534666.png)
![1-(2-chlorobenzyl)-8-[(2-chlorobenzyl)oxy]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3534671.png)
![8-[(4-chlorophenyl)thio]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3534679.png)
![N~1~-(3-chloro-4-fluorophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3534692.png)


